3-Methyl-1,8,9-anthracenetriol
CAS No.: 491-59-8
Cat. No.: VC21345377
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 491-59-8 |
---|---|
Molecular Formula | C15H12O3 |
Molecular Weight | 240.25 g/mol |
IUPAC Name | 3-methylanthracene-1,8,9-triol |
Standard InChI | InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 |
Standard InChI Key | JBGKVNQFVAJOGC-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O |
Canonical SMILES | CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O |
Melting Point | 203.7 °C |
Chemical Structure and Identification
3-Methyl-1,8,9-anthracenetriol is characterized by its anthracene backbone with specific functional groups. The compound belongs to the anthracenetriol family, distinguished by the presence of three hydroxyl groups attached to the anthracene ring system at positions 1, 8, and 9, with an additional methyl group at position 3 . This unique arrangement of functional groups contributes to its chemical reactivity and biological properties. The compound has a molecular formula of C15H12O3 and a molecular weight of 240.25 g/mol . These structural characteristics are fundamental to understanding its behavior in biological systems and its potential therapeutic applications.
The compound is registered in various chemical databases with specific identifiers that facilitate its tracking in scientific literature. Its PubChem CID is 10288, and it has the CAS registry number 491-59-8 . The IUPAC name for this compound is 3-methylanthracene-1,8,9-triol, which systematically describes its chemical structure according to international nomenclature standards . Alternative names include 3-Methylanthralin, Purified araroba, Chrysophanic acid anthranol, and 1,8,9-Trihydroxy-3-methylanthracene . These various identifiers help researchers access information about this compound across different scientific databases and publications.
Structural Characteristics
The three-dimensional structure of 3-Methyl-1,8,9-anthracenetriol features a relatively planar anthracene ring system with the hydroxyl groups and methyl substituent extending from this core structure. The structural features can be represented by its InChI notation: InChI=1S/C15H12O3/c1-8-5-10-7-9-3-2-4-11(16)13(9)15(18)14(10)12(17)6-8/h2-7,16-18H,1H3 . This international chemical identifier uniquely describes the compound's structure, including the positions of all atoms and bonds. The simplified molecular-input line-entry system (SMILES) notation for this compound is CC1=CC2=C(C(=C1)O)C(=C3C(=C2)C=CC=C3O)O . These notations provide standardized ways to digitally represent the compound's structure in chemical databases and publications.
Physical and Chemical Properties
The physical and chemical properties of 3-Methyl-1,8,9-anthracenetriol directly influence its behavior in biological systems and its potential as a therapeutic agent. A comprehensive understanding of these properties is essential for predicting its bioavailability, reactivity, and interactions with biological targets. Below is a tabulation of the key physicochemical properties of this compound:
Property | Value | Reference |
---|---|---|
Molecular Weight | 240.25 g/mol | |
XLogP3-AA (Lipophilicity) | 4.3 | |
Hydrogen Bond Donor Count | 3 | |
Hydrogen Bond Acceptor Count | 3 | |
Molecular Formula | C15H12O3 |
The compound's relatively high XLogP3-AA value of 4.3 indicates significant lipophilicity, suggesting potential for membrane permeation and cellular uptake . This property is particularly important for drug development, as it affects the compound's absorption, distribution, and bioavailability. The presence of three hydrogen bond donors and three hydrogen bond acceptors enables the molecule to form multiple hydrogen bonds with biological targets, potentially enhancing its binding affinity and specificity to proteins such as PTK2 .
Chemical Reactivity
The chemical reactivity of 3-Methyl-1,8,9-anthracenetriol is largely determined by its functional groups. The three hydroxyl groups make the compound susceptible to oxidation reactions, potentially forming quinones or other oxidized derivatives. These hydroxyl groups also enable the compound to participate in hydrogen bonding, influencing its interactions with biological macromolecules and solubility in various solvents. The anthracene core structure contributes to the compound's aromatic character, affecting its stability and reactivity in chemical and biological systems.
The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions. Under oxidizing conditions, the hydroxyl groups can be converted to carbonyl groups, while reducing conditions may convert these groups to hydrogen atoms. Electrophilic substitution reactions can occur at various positions on the anthracene ring, particularly in the presence of catalysts such as iron or aluminum chloride. These chemical characteristics are important considerations for the synthesis, modification, and formulation of this compound for research or therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties and potential of 3-Methyl-1,8,9-anthracenetriol, it is valuable to compare it with similar compounds. This comparative analysis helps highlight the distinctive features that contribute to its specific biochemical activities and therapeutic potential. One compound that has been studied alongside 3-Methyl-1,8,9-anthracenetriol is 1-Methylchrysene, another potential anticancer agent . Both compounds have been investigated for their binding interactions with proteins involved in pancreatic cancer.
Comparison with 1-Methylchrysene
Research has compared the binding interactions of 3-Methyl-1,8,9-anthracenetriol and 1-Methylchrysene with their respective targets, PTK2 and PTEN . The following table summarizes the comparative data from molecular docking and dynamics simulations:
While 1-Methylchrysene showed a slightly stronger initial binding affinity with PTEN (-9.2 Kcal/mol compared to -8.1 Kcal/mol for 3-Methyl-1,8,9-anthracenetriol with PTK2), the dynamics simulations revealed that the 3-Methyl-1,8,9-anthracenetriol-PTK2 complex exhibited significantly stronger binding free energy and greater stability over time . This suggests that 3-Methyl-1,8,9-anthracenetriol forms more stable and energetically favorable interactions with its target, potentially making it a more promising candidate for therapeutic development.
Comparison with Anthralin
Another compound related to 3-Methyl-1,8,9-anthracenetriol is Anthralin (1,8,9-Anthracenetriol), which lacks the methyl group at position 3. The presence of the methyl group in 3-Methyl-1,8,9-anthracenetriol is a key structural difference that can influence its chemical reactivity and biological activity. This structural variation may result in distinct interactions with molecular targets, potentially leading to different therapeutic effects. The methyl group can affect the electron distribution in the molecule, altering its binding characteristics and possibly enhancing its specificity for certain targets like PTK2.
The structural similarities between these compounds suggest they may share some biological activities, but the specific modifications in 3-Methyl-1,8,9-anthracenetriol may confer unique properties that make it particularly valuable for certain therapeutic applications. Further comparative studies would be beneficial to fully elucidate the impact of these structural differences on the compounds' biological activities and therapeutic potential.
Research Applications and Future Prospects
The promising properties of 3-Methyl-1,8,9-anthracenetriol have led to its investigation in various scientific fields, with particularly significant potential in medicinal research. The compound's demonstrated binding affinity for PTK2 and its stability in molecular dynamics simulations suggest it could serve as a lead compound for drug development, especially for pancreatic cancer therapeutics . The consistent and stable binding interaction observed in the 3-Methyl-1,8,9-anthracenetriol-PTK2 complex highlights its potential as a potent inhibitor of Focal Adhesion Kinase 1, a key target in cancer research.
In addition to its anticancer properties, 3-Methyl-1,8,9-anthracenetriol exhibits anti-inflammatory and antioxidant activities. These diverse biological properties make it a versatile compound with potential applications beyond cancer treatment. The antioxidant activity could be particularly valuable in conditions characterized by oxidative stress, while the anti-inflammatory properties might be beneficial in various inflammatory disorders. These multifaceted biological activities warrant further investigation to fully explore the therapeutic potential of this compound.
Challenges and Future Directions
Despite the promising results obtained in computational studies, significant work remains to be done to validate the therapeutic potential of 3-Methyl-1,8,9-anthracenetriol. Additional in-vivo and in-vitro studies are required to confirm its effectiveness and safety profile . These studies would provide crucial data on the compound's pharmacokinetics, pharmacodynamics, and potential toxicity, all essential considerations for drug development. Further research is also needed to optimize the compound's structure and properties for enhanced efficacy and reduced side effects.
Future research directions could include the development of derivatives or analogs of 3-Methyl-1,8,9-anthracenetriol with improved properties, such as enhanced solubility, bioavailability, or target specificity. Structure-activity relationship studies could help identify the key structural features responsible for the compound's biological activities, guiding the design of optimized derivatives. Additionally, investigations into the compound's effects on various cancer types beyond pancreatic cancer would be valuable to explore the breadth of its potential therapeutic applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume